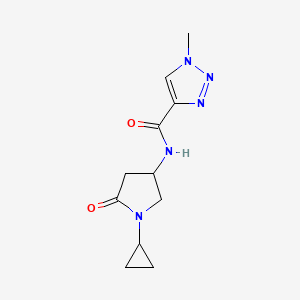
(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide is a complex organic compound with a unique structure that includes a cyanomethyl group, a methoxynaphthalene moiety, and a propylpropanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyanomethyl group: This can be achieved through the reaction of a suitable precursor with cyanide ions under basic conditions.
Introduction of the methoxynaphthalene moiety: This step involves the coupling of a naphthalene derivative with a methoxy group, often using palladium-catalyzed cross-coupling reactions.
Formation of the propylpropanamide backbone: This can be synthesized through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyanomethyl group can be reduced to an amine or other functional groups.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the cyanomethyl group can produce a primary amine.
Aplicaciones Científicas De Investigación
(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of a propyl group.
(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-methylpropanamide: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
The uniqueness of (2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide lies in its specific combination of functional groups and stereochemistry, which can confer unique properties and reactivity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-10-21(11-9-20)19(22)14(2)15-5-6-17-13-18(23-3)8-7-16(17)12-15/h5-8,12-14H,4,10-11H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDNXTWNXGZFFU-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC#N)C(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2473290.png)

![1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2473293.png)




![(E)-3-((pyridin-3-ylmethylene)amino)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2473301.png)


![5-(furan-2-yl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2473305.png)

![1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2473309.png)
